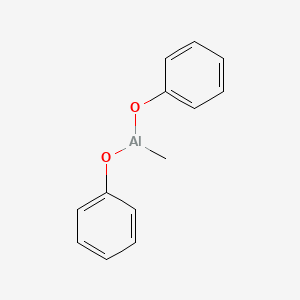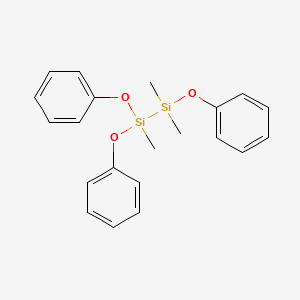
1,1,2-Trimethyl-1,2,2-triphenoxydisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trimethyl-1,2,2-triphenoxydisilane is an organosilicon compound with the molecular formula C21H24Si2 It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane can be synthesized through the reaction of chlorodimethylphenylsilane with phenylmagnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
ClSi(CH3)2Ph+PhMgBr→(Ph2Si(CH3)2)2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
1,1,2-Trimethyl-1,2,2-triphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted organosilicon compounds.
科学的研究の応用
1,1,2-Trimethyl-1,2,2-triphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials such as silicones and resins.
作用機序
The mechanism of action of 1,1,2-Trimethyl-1,2,2-triphenoxydisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, facilitating the formation of complex structures. The pathways involved include:
Formation of Siloxane Bonds: The compound can react with hydroxyl groups to form siloxane bonds, which are crucial in the formation of silicones.
Catalytic Activity: The compound can act as a catalyst in certain chemical reactions, promoting the formation of desired products.
類似化合物との比較
Similar Compounds
1,1,1-Trimethyl-2,2,2-triphenyldisilane: Similar in structure but with different substitution patterns.
1,1-Dimethyl-1,2,2-triphenyldisilane: Lacks one methyl group compared to 1,1,2-Trimethyl-1,2,2-triphenoxydisilane.
Uniqueness
This compound is unique due to its specific arrangement of phenyl and methyl groups, which imparts distinct chemical properties
特性
CAS番号 |
137963-71-4 |
|---|---|
分子式 |
C21H24O3Si2 |
分子量 |
380.6 g/mol |
IUPAC名 |
dimethyl-[methyl(diphenoxy)silyl]-phenoxysilane |
InChI |
InChI=1S/C21H24O3Si2/c1-25(2,22-19-13-7-4-8-14-19)26(3,23-20-15-9-5-10-16-20)24-21-17-11-6-12-18-21/h4-18H,1-3H3 |
InChIキー |
OAXCVGVJXLYDKZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(OC1=CC=CC=C1)[Si](C)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


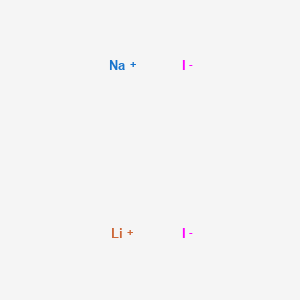

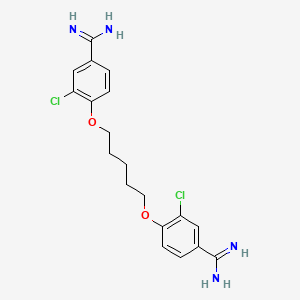
![N,N-Dimethyl-2-[(4-methyl-1,3-thiazol-5-yl)oxy]ethan-1-amine](/img/structure/B14286178.png)
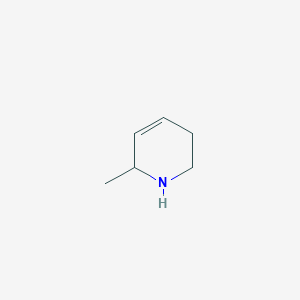
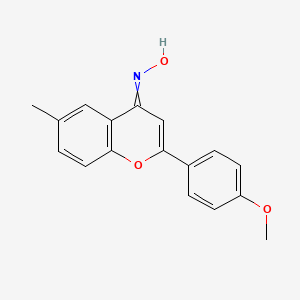
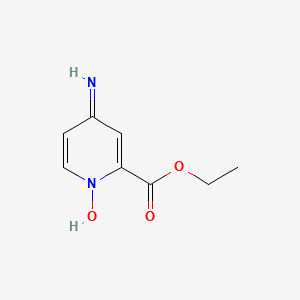
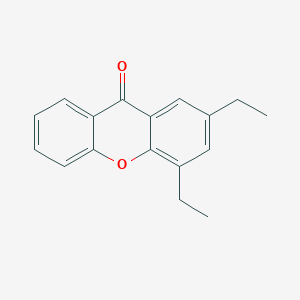


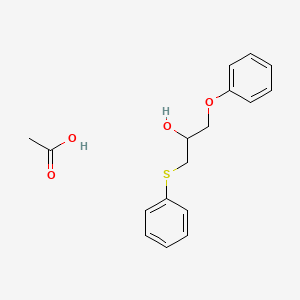
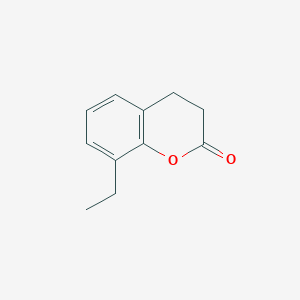
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)
